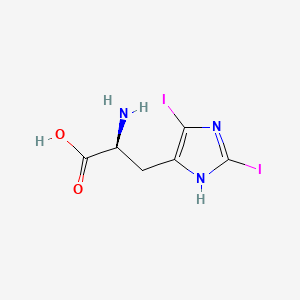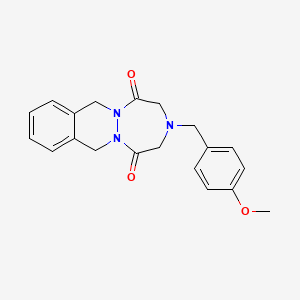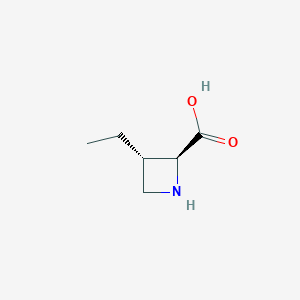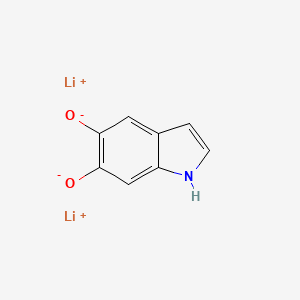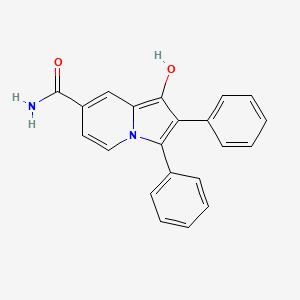![molecular formula C10H5F3N2O2S2 B12922827 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid CAS No. 62616-94-8](/img/structure/B12922827.png)
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid is a compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a benzoic acid moiety
Preparation Methods
The synthesis of 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethyl group and subsequent attachment to the benzoic acid moiety. One common synthetic route involves the reaction of 2-aminothiophenol with trifluoroacetic anhydride to form the intermediate, which is then cyclized to produce the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with benzoic acid under appropriate reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: The trifluoromethyl group and the thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the activation of caspases, which are enzymes that play a crucial role in the process of programmed cell death (apoptosis). The compound’s ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid include:
2-Fluoro-5-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group and benzoic acid moiety but lacks the thiadiazole ring.
1,3,4-Thiadiazole derivatives: These compounds have a similar thiadiazole ring structure and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, thiadiazole ring, and benzoic acid moiety, which together contribute to its distinct chemical and biological properties.
Properties
CAS No. |
62616-94-8 |
|---|---|
Molecular Formula |
C10H5F3N2O2S2 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C10H5F3N2O2S2/c11-10(12,13)8-14-15-9(19-8)18-6-4-2-1-3-5(6)7(16)17/h1-4H,(H,16,17) |
InChI Key |
VBILXFMEALSHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


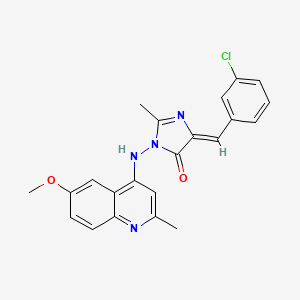

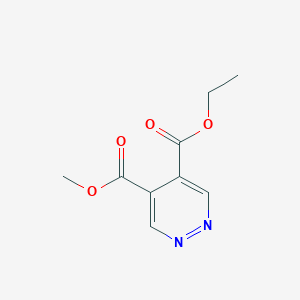

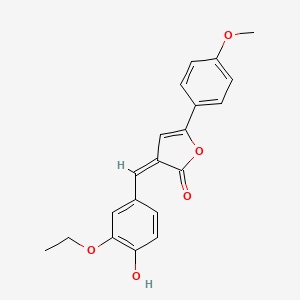
![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)
